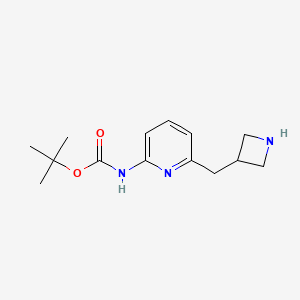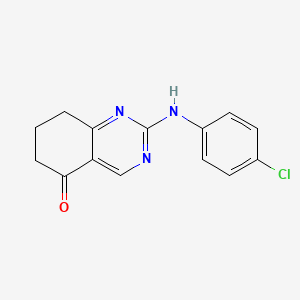
4-((8-Ethylquinolin-4-yl)oxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((8-Ethylquinolin-4-yl)oxy)aniline is an organic compound with the molecular formula C17H16N2O and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of an aniline group attached to an 8-ethylquinoline moiety through an ether linkage. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((8-Ethylquinolin-4-yl)oxy)aniline typically involves the following steps:
Formation of 8-Ethylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Etherification: The 8-ethylquinoline is then reacted with 4-chloroaniline in the presence of a base such as potassium carbonate to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-((8-Ethylchinolin-4-yl)oxy)anilin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um Chinolin-N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um reduzierte Chinolinderivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Wasserstoffgas, Palladiumkatalysator.
Substitution: Halogenierte Reagenzien wie Brom oder Chlor.
Hauptprodukte, die gebildet werden
Oxidation: Chinolin-N-Oxide.
Reduktion: Reduzierte Chinolinderivate.
Substitution: Halogenierte Anilinderivate.
Wissenschaftliche Forschungsanwendungen
4-((8-Ethylchinolin-4-yl)oxy)anilin wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle.
Biologie: In der Untersuchung von Enzyminhibitoren und Rezeptorbindungsstudien.
Medizin: Mögliche Verwendung bei der Entwicklung von pharmazeutischen Wirkstoffen, die auf bestimmte biologische Pfade abzielen.
Industrie: Verwendung in der Produktion von Farbstoffen und Pigmenten aufgrund seiner chromophoren Eigenschaften
Wirkmechanismus
Der Wirkmechanismus von 4-((8-Ethylchinolin-4-yl)oxy)anilin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet und so die Substratbindung und die anschließende katalytische Aktivität verhindert. In Rezeptorbindungsstudien kann sie als Agonist oder Antagonist wirken und die Aktivität des Rezeptors und die nachgeschalteten Signalwege modulieren .
Wissenschaftliche Forschungsanwendungen
4-((8-Ethylquinolin-4-yl)oxy)aniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: Potential use in the development of pharmaceutical compounds targeting specific biological pathways.
Industry: Used in the production of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 4-((8-Ethylquinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-((8-Methylchinolin-4-yl)oxy)anilin
- 4-((8-Propylchinolin-4-yl)oxy)anilin
- 4-((8-Butylchinolin-4-yl)oxy)anilin
Einzigartigkeit
4-((8-Ethylchinolin-4-yl)oxy)anilin ist aufgrund seiner spezifischen Ethylsubstitution am Chinolinring einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Im Vergleich zu seinen Methyl-, Propyl- und Butylanalogen bietet die Ethylgruppe ein Gleichgewicht zwischen sterischer Hinderung und elektronischen Effekten, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
Molekularformel |
C17H16N2O |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
4-(8-ethylquinolin-4-yl)oxyaniline |
InChI |
InChI=1S/C17H16N2O/c1-2-12-4-3-5-15-16(10-11-19-17(12)15)20-14-8-6-13(18)7-9-14/h3-11H,2,18H2,1H3 |
InChI-Schlüssel |
HBSSORZOZCAQND-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C(=CC=N2)OC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


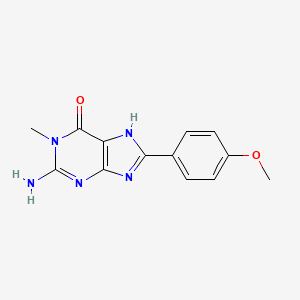
![2-[Hydroxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11852315.png)

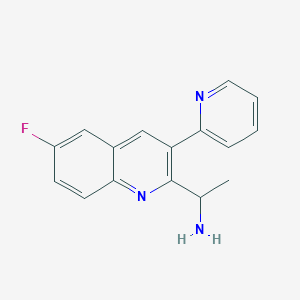
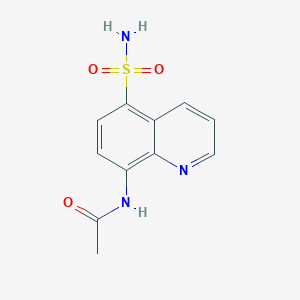
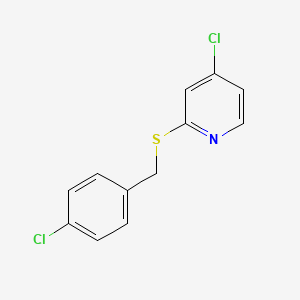
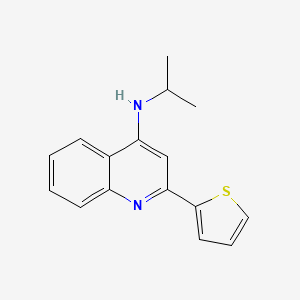
![tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11852346.png)
